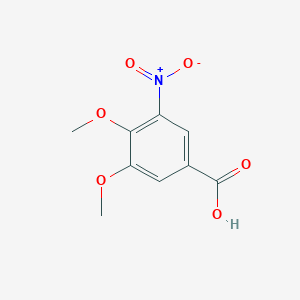

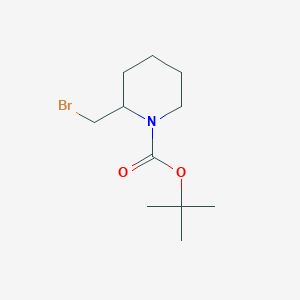

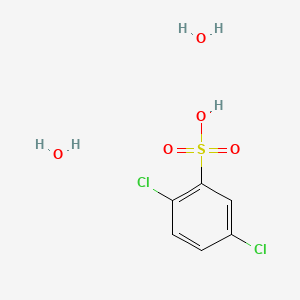

![molecular formula C9H8BrNO3 B1603320 Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- CAS No. 99821-59-7](/img/structure/B1603320.png)

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Chalcone Analogues

Research by Curti, Gellis, and Vanelle (2007) describes a method for synthesizing α,β-unsaturated ketones via an electron-transfer chain reaction involving α-bromoketones derived from nitrobenzene and nitrothiophene. This process, employing a S(RN)1 mechanism, is useful for creating a wide variety of chalcone analogues, demonstrating the compound's role in facilitating diverse synthetic pathways in organic chemistry Curti, Gellis, & Vanelle, 2007.

Charge Density Analysis in Molecular Structure

A study by Hibbs, Overgaard, and Piltz (2003) focuses on the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, a compound structurally similar to "Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-". Their research, utilizing high-resolution X-ray and neutron diffraction data, provides insights into the molecule's intra- and intermolecular bonding features, highlighting the importance of such compounds in understanding electronic distribution within molecules Hibbs, Overgaard, & Piltz, 2003.

Development of New Drug Candidates

Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives from N-acylhydrazones and assessed their antibacterial activity against Staphylococcus aureus. The study found strong activity in several compounds, indicating potential applications in developing new drug candidates targeting bacterial infections Oliveira et al., 2012.

Molecular Docking and ADMET Studies

Satya, S. B. V., and Aiswariya (2022) conducted molecular docking and ADMET studies on Ethanone 1-(2-hydroxy-5-methyl phenyl) to explore its anti-microbial properties. Although focusing on a slightly different compound, their methodology and objectives highlight the broader application of ethanone derivatives in pharmacological research, particularly in identifying binding efficacies with target proteins and predicting drug-likeness properties Satya, S. B. V., & Aiswariya, 2022.

Solid-Liquid Phase Equilibrium Studies

Li et al. (2019) investigated the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents, constructing phase diagrams that contribute to understanding the solubility and separation processes of similar compounds. Such studies are crucial for the chemical industry, especially in optimizing the purification and manufacturing of chemical products Li et al., 2019.

Safety and Hazards

The safety data sheet (SDS) for “Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Eigenschaften

IUPAC Name |

1-[5-(bromomethyl)-2-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVFFAEWDJGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603835 | |

| Record name | 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- | |

CAS RN |

99821-59-7 | |

| Record name | 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)

![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)